This compound has been investigated for its potential biological activities, particularly as a potential inhibitor of α-glucosidase and α-amylase enzymes. [] These enzymes play crucial roles in carbohydrate metabolism, and their inhibition is considered a therapeutic target for managing diabetes mellitus.
The synthesis of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide involves a condensation reaction between 2,8-dimethyl-4-quinolinecarbohydrazide and 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. [] The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, in the presence of a catalytic amount of acid.
The molecular structure of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide contains a central hydrazone moiety (C=N-NH), which connects a 3-(4-fluorophenyl)-1H-pyrazol-4-yl group and a 2,8-dimethyl-4-quinolinecarbohydrazide moiety. [] The presence of aromatic rings and heteroatoms in the structure contributes to its potential biological activity by influencing its interactions with biological targets.
The mechanism of action of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide has been investigated for its potential inhibitory activity against α-glucosidase and α-amylase enzymes. [] While the exact mechanism is still under investigation, it is suggested to involve reversible non-competitive inhibition. This type of inhibition implies that the compound binds to the enzyme at a site other than the active site, altering the enzyme's conformation and reducing its catalytic activity.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2